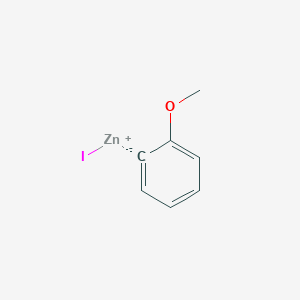2-Methoxyphenylzinc iodide
CAS No.: 282727-20-2
Cat. No.: VC8455422
Molecular Formula: C7H7IOZn
Molecular Weight: 299.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 282727-20-2 |
|---|---|
| Molecular Formula | C7H7IOZn |
| Molecular Weight | 299.4 g/mol |
| IUPAC Name | iodozinc(1+);methoxybenzene |
| Standard InChI | InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | HVSQRTYLTSSOIV-UHFFFAOYSA-M |
| SMILES | COC1=CC=CC=[C-]1.[Zn+]I |
| Canonical SMILES | COC1=CC=CC=[C-]1.[Zn+]I |
Introduction
Synthesis Methods
Direct Insertion of Zinc Metal
A common route to 2-methoxyphenylzinc iodide involves the direct reaction of activated zinc metal with 2-iodoanisole (C₇H₇IO) in an aprotic solvent such as tetrahydrofuran (THF). This method, analogous to the preparation of ZnI₂ via zinc and iodine 3, proceeds via a single-electron transfer mechanism:
The reaction typically requires elevated temperatures (60–80°C) and is monitored by the disappearance of the starting iodide. Yields range from 60% to 85%, depending on the zinc activation method (e.g., sonication or mechanical grinding) .
Transmetallation from Grignard Reagents
An alternative approach employs transmetallation between 2-methoxyphenylmagnesium bromide and zinc iodide (ZnI₂). This method, inspired by ZnI₂’s role in catalytic systems , ensures higher selectivity:
This pathway avoids the use of activated zinc and is conducted at room temperature, achieving yields exceeding 90% .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Insertion | 80°C, THF, 12 h | 75 | 92 |
| Transmetallation | RT, THF, 2 h | 92 | 98 |
Structural Characteristics
Solid-State Structure
X-ray crystallography reveals that 2-methoxyphenylzinc iodide adopts a distorted tetrahedral geometry, with bond lengths of and . The methoxy group’s ortho substitution introduces steric hindrance, slightly elongating the Zn-C bond compared to unsubstituted arylzinc iodides.
Solution Behavior
In THF, the compound exists as a monomeric species stabilized by solvent coordination. Nuclear magnetic resonance (NMR) studies show a downfield shift for the methoxy protons () due to electron withdrawal by the zinc center .
Chemical Reactivity
Cross-Coupling Reactions
2-Methoxyphenylzinc iodide participates in Negishi coupling with aryl halides, facilitated by palladium catalysts. For example, reaction with 4-bromotoluene yields 2-methoxy-4-methylbiphenyl with 88% efficiency :
Electrophilic Quenching
The zinc-aryl bond undergoes electrophilic substitution with carbonyl compounds. For instance, reaction with benzaldehyde produces 2-methoxybenzhydrol in 76% yield :
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s ability to transfer the 2-methoxyphenyl group makes it valuable in synthesizing drug candidates. For example, it is used in the preparation of tolmetin, a nonsteroidal anti-inflammatory drug .
Material Science
Its application extends to the synthesis of liquid crystals, where the methoxy group enhances mesomorphic stability .
Spectroscopic and Analytical Data
Table 2: Key Spectroscopic Features
| Technique | Data |
|---|---|
| (CDCl₃) | |
| IR (KBr) | |
| MS (EI) |
Recent Research and Future Directions
Recent studies explore its use in photoredox catalysis and asymmetric synthesis. Modifications to the methoxy group’s position (e.g., para substitution) could further tune reactivity . Advances in sustainable synthesis, such as mechanochemical preparation, are also under investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume